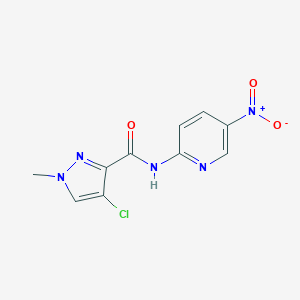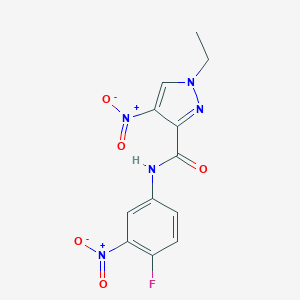![molecular formula C18H16Br2N2O4 B451070 3-(2-{[4-(ALLYLOXY)-2,3-DIBROMO-5-METHOXYPHENYL]METHYLENE}HYDRAZINO)BENZOIC ACID](/img/structure/B451070.png)
3-(2-{[4-(ALLYLOXY)-2,3-DIBROMO-5-METHOXYPHENYL]METHYLENE}HYDRAZINO)BENZOIC ACID
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-{[4-(ALLYLOXY)-2,3-DIBROMO-5-METHOXYPHENYL]METHYLENE}HYDRAZINO)BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes allyloxy, dibromo, methoxy, and hydrazino functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{[4-(ALLYLOXY)-2,3-DIBROMO-5-METHOXYPHENYL]METHYLENE}HYDRAZINO)BENZOIC ACID typically involves multiple steps, starting with the preparation of the intermediate compounds. The initial step often includes the bromination of a methoxy-substituted phenyl ring, followed by the introduction of an allyloxy group. The subsequent steps involve the formation of a hydrazone linkage and the final attachment of the benzoic acid moiety. The reaction conditions generally require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to obtain high-purity this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-{[4-(ALLYLOXY)-2,3-DIBROMO-5-METHOXYPHENYL]METHYLENE}HYDRAZINO)BENZOIC ACID can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its chemical properties.
Substitution: The presence of bromine atoms makes it susceptible to nucleophilic substitution reactions, where bromine atoms can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-(2-{[4-(ALLYLOXY)-2,3-DIBROMO-5-METHOXYPHENYL]METHYLENE}HYDRAZINO)BENZOIC ACID has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the development of new compounds and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving abnormal cell growth or microbial infections.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals, contributing to advancements in these sectors.
Wirkmechanismus
The mechanism of action of 3-(2-{[4-(ALLYLOXY)-2,3-DIBROMO-5-METHOXYPHENYL]METHYLENE}HYDRAZINO)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other hydrazino-substituted benzoic acids and dibromo-substituted phenyl derivatives. Examples include:
- 3-(2-{[4-(ALLYLOXY)-2,3-DIBROMO-5-METHOXYPHENYL]METHYLENE}HYDRAZINO)BENZOIC ACID analogs with different substituents on the phenyl ring.
- Dibromo-substituted phenyl compounds with varying functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity, selectivity, and efficacy.
Eigenschaften
Molekularformel |
C18H16Br2N2O4 |
|---|---|
Molekulargewicht |
484.1g/mol |
IUPAC-Name |
3-[(2Z)-2-[(2,3-dibromo-5-methoxy-4-prop-2-enoxyphenyl)methylidene]hydrazinyl]benzoic acid |
InChI |
InChI=1S/C18H16Br2N2O4/c1-3-7-26-17-14(25-2)9-12(15(19)16(17)20)10-21-22-13-6-4-5-11(8-13)18(23)24/h3-6,8-10,22H,1,7H2,2H3,(H,23,24)/b21-10- |
InChI-Schlüssel |
GCYQPDDPCSUMOY-FBHDLOMBSA-N |
Isomerische SMILES |
COC1=C(C(=C(C(=C1)/C=N\NC2=CC=CC(=C2)C(=O)O)Br)Br)OCC=C |
SMILES |
COC1=C(C(=C(C(=C1)C=NNC2=CC=CC(=C2)C(=O)O)Br)Br)OCC=C |
Kanonische SMILES |
COC1=C(C(=C(C(=C1)C=NNC2=CC=CC(=C2)C(=O)O)Br)Br)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[(4-isopropoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B450987.png)
![4-(4-Chlorophenyl)-2-[({4-nitrophenyl}acetyl)amino]thiophene-3-carboxamide](/img/structure/B450988.png)
![5-bromo-N'-[3-({4-nitro-1H-pyrazol-1-yl}methyl)-4-methoxybenzylidene]-2-furohydrazide](/img/structure/B450992.png)

![5-bromo-N'-[(5-{4-nitro-2-methylphenyl}-2-furyl)methylene]-2-furohydrazide](/img/structure/B450997.png)
![Methyl 5-(anilinocarbonyl)-2-{[(2-chloropyridin-3-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B450999.png)

![4-chloro-N'-[4-methoxy-3-(methoxymethyl)benzylidene]benzohydrazide](/img/structure/B451004.png)
![4-bromo-N'-{[5-({4-nitrophenoxy}methyl)-2-furyl]methylene}benzenesulfonohydrazide](/img/structure/B451005.png)
![5-METHYL-2-[(4-METHYL-3-NITROBENZOYL)AMINO]-4-PHENYL-3-THIOPHENECARBOXAMIDE](/img/structure/B451007.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-5-methylthiophene-2-carboxamide](/img/structure/B451009.png)
![N'-[2-(4-ethylphenoxy)propanoyl]-4-methyl-3-nitrobenzohydrazide](/img/structure/B451010.png)
![4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(3-fluoro-4-methylphenyl)benzamide](/img/structure/B451011.png)

